(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime
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Overview
Description
(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime is a chemical compound that features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, an oxime group, and a methoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with fluorine substitutions can be synthesized using methods such as the Balz-Schiemann reaction or the Umemoto reaction.
Introduction of the Methoxyethanone Group: This step involves the reaction of the fluoropyridine with a suitable methoxyethanone precursor under controlled conditions.
Oxime Formation: The final step involves the conversion of the ketone group to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anti-cancer, or anti-viral properties.
Agrochemicals: The compound can be used in the development of herbicides or pesticides due to its fluorinated pyridine structure.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridine: A simpler analog without the methoxyethanone and oxime groups.
2-Amino-3,5-difluoropyridine: Contains an amino group instead of the methoxyethanone and oxime groups.
Uniqueness
(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime is unique due to the presence of both the methoxyethanone and oxime groups, which can impart distinct chemical and biological properties compared to its simpler analogs .
Properties
Molecular Formula |
C8H8F2N2O2 |
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Molecular Weight |
202.16 g/mol |
IUPAC Name |
(NE)-N-[1-(3,5-difluoropyridin-2-yl)-2-methoxyethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-4-7(12-13)8-6(10)2-5(9)3-11-8/h2-3,13H,4H2,1H3/b12-7- |
InChI Key |
HIDMWLNRQBGHFJ-GHXNOFRVSA-N |
Isomeric SMILES |
COC/C(=N/O)/C1=C(C=C(C=N1)F)F |
Canonical SMILES |
COCC(=NO)C1=C(C=C(C=N1)F)F |
Origin of Product |
United States |
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